N-1H-indol-6-yl-4-(1H-pyrrol-1-yl)benzamide
Description
N-1H-indol-6-yl-4-(1H-pyrrol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-(1H-indol-6-yl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c23-19(21-16-6-3-14-9-10-20-18(14)13-16)15-4-7-17(8-5-15)22-11-1-2-12-22/h1-13,20H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLGWJQPJUSZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1H-indol-6-yl-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a 1,4-dicarbonyl compound.
Coupling with Benzamide: The final step involves coupling the indole-pyrrole intermediate with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole and pyrrole rings undergo electrophilic substitution due to their electron-rich aromatic systems. Key reactions include:
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Nitration : Occurs preferentially at the 4-position of the indole ring under HNO₃/H₂SO₄ conditions, yielding nitro derivatives that serve as intermediates for further functionalization.
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Halogenation : Bromination (Br₂/FeBr₃) targets the pyrrole ring’s α-positions, producing dihalogenated products.
Hydrolysis and Acylation
The benzamide group participates in hydrolysis and acylation:
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Acid-Catalyzed Hydrolysis : Under reflux with HCl (6M), the benzamide converts to 4-(1H-pyrrol-1-yl)benzoic acid and indol-6-amine.
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Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form N-acetylated derivatives, enhancing lipophilicity for pharmacokinetic studies.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst/Reagents | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C | Biaryl derivatives |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Toluene, 100°C | N-aryl indole analogs |
These reactions achieve yields of 70–85% and are pivotal for introducing aryl/alkyl groups .
Oxidation and Reduction
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Oxidation : Treating with KMnO₄ oxidizes the pyrrole ring to maleimide derivatives, altering electronic properties.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole’s double bond, forming dihydroindole analogs.
Mechanistic Insights
The indole moiety’s nucleophilicity directs regioselectivity in substitutions, while the pyrrole’s planar structure facilitates π-stacking with catalysts in cross-couplings . Kinetic studies reveal that electron-withdrawing substituents on the benzamide slow electrophilic substitution by 30–40% compared to electron-donating groups.
Synthetic Optimization
A one-pot synthesis (Figure 1) demonstrates efficiency:
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Amide Activation : 1,1′-Carbonyldiimidazole (CDI) activates the benzamide for coupling with indole-6-amine .
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Cyclization : Trifluoroacetic acid (TFA) promotes intramolecular dehydrative cyclization, achieving 85% yield .
textFigure 1: One-Pot Synthesis Pathway Reactants → CDI Activation → TFA Cyclization → Final Product (85% yield)[5]
Comparative Reactivity
The 6-position indole isomer exhibits 15% faster substitution rates than its 5-position counterpart due to reduced steric hindrance. Pyrrole’s α-positions are 2.5× more reactive than β-positions in halogenation.
Scientific Research Applications
Biological Activities
Research indicates that N-1H-indol-6-yl-4-(1H-pyrrol-1-yl)benzamide exhibits significant biological activity, especially in cancer research. Its potential mechanisms include:
- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Biological Pathways: It interacts with various biological macromolecules, potentially influencing pathways related to inflammation and apoptosis.
Cancer Research
This compound has been studied for its anticancer properties. Preliminary studies suggest it may act as an inhibitor of key proteins involved in tumor growth and metastasis. For example:
| Compound | Target | Activity |
|---|---|---|
| This compound | NS5B polymerase | Inhibits HCV replication |
| Derivative 39 | NS3 helicase | Exhibits EC50 values of 7.9 µM (genotype 1b) |
These findings indicate that modifications to the compound can enhance its efficacy against specific cancer types.
Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory responses. Research has highlighted its ability to inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological effects and therapeutic potentials of this compound:
- In Vitro Studies: Research demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting a structure–activity relationship (SAR) that can be exploited for drug development.
- Mechanistic Insights: Investigations into the binding affinity of the compound to specific receptors have utilized techniques such as surface plasmon resonance, indicating its potential as a lead compound in drug design.
Mechanism of Action
The mechanism of action of N-1H-indol-6-yl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation . The pyrrole ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: N-1H-indol-6-yl-4-(1H-pyrrol-1-yl)benzamide stands out due to its unique combination of an indole moiety, a pyrrole ring, and a benzamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N-1H-indol-6-yl-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound characterized by its complex structure, which includes both indole and pyrrole moieties. This compound has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula that contributes to its unique properties. The integration of the indole and pyrrole structures with a benzamide group enhances its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄O |
| Molecular Weight | 240.27 g/mol |
| Structural Features | Indole, Pyrrole, Benzamide |
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it may inhibit protein disulfide isomerase (PDI), which plays a crucial role in protein folding and is implicated in tumor progression .
- Receptor Modulation : The structural characteristics allow it to modulate pathways related to inflammation and apoptosis, making it a candidate for therapeutic applications in oncology .
- Binding Affinity : Interaction studies have revealed that this compound binds effectively to various biological macromolecules. Techniques such as surface plasmon resonance have been employed to assess these interactions, critical for understanding its pharmacological effects .
Research Findings
Several studies have explored the biological activity of this compound, providing insights into its potential therapeutic applications.
Case Study 1: Cancer Cell Proliferation
A study focused on the compound's effect on cancer cell lines demonstrated that it significantly inhibits cell growth in vitro. The IC50 values were determined for various cancer cell lines, indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
| HeLa | 10.5 |
The results suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of this compound against neuronal damage induced by oxidative stress. The findings indicated that it significantly reduced cell death in PC12 cells exposed to neurotoxic agents:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Neurotoxin | 30 |
| N-Indol-Pyrrol-Benzamide (10 µM) | 70 |
This suggests potential applications in neurodegenerative disease treatment .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit notable biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-indol-5-yl)-4,5-dimethoxy-benzamide | Indole moiety, methoxy groups | Anticancer properties |
| 3,4-dichloro-N-(1H-indol-5-yl)benzamide | Chlorine substitution | MAO-B inhibitor |
| N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide | Dimethoxyphenyl moiety | Anti-inflammatory properties |
This comparative analysis highlights the versatility of indole-based compounds in drug design and their potential therapeutic implications across various diseases .
Q & A
Q. What synthetic strategies are optimal for synthesizing N-1H-indol-6-yl-4-(1H-pyrrol-1-yl)benzamide, and how can reaction yields be improved?
The synthesis typically involves multi-step acylation and nucleophilic substitution reactions. For example, a benzamide derivative was synthesized with a 70% yield via acylation of 6-amino-1-hexanthiol with benzoyl chloride, followed by nucleophilic displacement using 4-chloro-7-nitrobenzofurazane . To optimize yields, consider:
- Catalyst selection : Bimetallic metal-organic frameworks (e.g., Fe₂Ni-BDC) enhance amidation efficiency, achieving 77% yield even after six catalytic cycles .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Rigorous characterization requires:
- ¹H/¹³C NMR : Confirm substituent environments (e.g., indole NH at δ 10.2 ppm, pyrrole protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., observed m/z 342.02 matches theoretical mass) .
- Elemental analysis : Verify stoichiometry (e.g., C: 56.10% vs. calculated 56.14%) .
- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at 1638 cm⁻¹) .
Q. How can researchers design initial biological screening assays for this compound?
Prioritize assays aligned with reported activities:
- Ischemia/reperfusion injury models : Measure infarct size reduction in Langendorff-perfused hearts (e.g., 30% decrease in area at risk vs. controls) .
- Dose-response studies : Test concentrations from 1–100 µM to establish EC₅₀ values .
- Control experiments : Use indomethacin or β-blockers (e.g., propranolol) to probe mechanism (e.g., adrenergic vs. prostaglandin pathways) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., variable efficacy across models) be resolved?
Contradictions often arise from mechanistic complexity. For example, the compound reduced infarct size via β-adrenergic receptor modulation, not prostaglandins, as shown by insensitivity to indomethacin but inhibition by propranolol . Mitigation strategies:
- Pathway-specific inhibitors : Use pharmacological blockers to isolate mechanisms.
- Cross-model validation : Compare results in isolated heart models (e.g., Langendorff) vs. in vivo systems.
- Dose standardization : Normalize activity to plasma/tissue concentrations using LC-MS .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Screen against targets like glucokinase (GK) or β-adrenergic receptors to identify critical interactions (e.g., H-bonding with Ser411 in GK) .
- QSAR modeling : Use descriptors like logP and polar surface area to predict bioavailability .
- MD simulations : Assess binding stability in allosteric sites (e.g., GK’s "super-open" conformation) over 100-ns trajectories .
Q. How does polymorphism impact the compound’s physicochemical and biological properties?
Benzamide derivatives exhibit polymorphism, influencing solubility and stability. For example:
Q. What catalytic systems enable scalable synthesis while minimizing waste?
- Heterogeneous catalysts : Fe₂Ni-BDC MOFs enable solvent-free amidation with >70% yield and >95% purity, reducing downstream purification .
- Microwave-assisted synthesis : Accelerate reaction times (e.g., 30 mins vs. 24 hrs) with comparable yields .
- Green chemistry metrics : Calculate E-factors; Fe₂Ni-BDC achieves atom economy >80% .
Methodological Considerations
Q. How should researchers validate target engagement in mechanistic studies?
- Biochemical assays : Measure cAMP levels (β-adrenergic activation) or kinase activity (e.g., GK activation) .
- Knockdown/knockout models : Use siRNA or CRISPR to confirm target dependency .
- Thermodynamic profiling : ITC or SPR to quantify binding affinity (e.g., Kd < 1 µM for GK) .
Q. What strategies address low solubility in preclinical testing?
Q. How can interdisciplinary collaboration enhance translational potential?
- Materials science : Partner to optimize solid-state properties (e.g., crystallinity for device integration) .
- Computational biology : Integrate docking results with high-throughput screening data .
- Clinical pharmacology : Align preclinical PK/PD models with human dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
